molecular formula C17H16N2O6 B1598190 (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate CAS No. 3642-91-9

(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate

Cat. No.: B1598190
CAS No.: 3642-91-9
M. Wt: 344.32 g/mol
InChI Key: ZVWBGQBOHVVMEB-UHFFFAOYSA-N
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Description

(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate is a synthetic organic compound featuring a 4-nitrophenyl ester group linked to a propanoate backbone, which is further substituted with a phenylmethoxycarbonylamino (Cbz) moiety. This structure confers unique physicochemical properties, making it valuable in organic synthesis, particularly as a protected intermediate in peptide chemistry. The nitro group enhances electrophilicity, while the Cbz group provides amine protection, ensuring stability during reactions .

Properties

CAS No.

3642-91-9

Molecular Formula

C17H16N2O6

Molecular Weight

344.32 g/mol

IUPAC Name

(4-nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C17H16N2O6/c20-16(25-15-8-6-14(7-9-15)19(22)23)10-11-18-17(21)24-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,21)

InChI Key

ZVWBGQBOHVVMEB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Route

The preparation of (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate typically involves the esterification of the protected amino acid (Z-D-phenylalanine) with 4-nitrophenol. The key steps include:

  • Starting Material: Z-D-phenylalanine (N-protected phenylalanine with a benzyloxycarbonyl group).
  • Reagents: 4-nitrophenol, coupling agents such as dicyclohexylcarbodiimide (DCC), and catalysts like 4-dimethylaminopyridine (DMAP).
  • Solvent: Organic solvents such as dichloromethane (methylene chloride) are commonly used.
  • Conditions: The reaction is performed under controlled temperature, often at 0°C (ice bath) initially to prevent side reactions, followed by stirring at room temperature until completion.

The reaction mechanism involves activation of the carboxyl group of the protected amino acid by DCC to form an O-acylurea intermediate, which then reacts with 4-nitrophenol to form the 4-nitrophenyl ester.

Detailed Experimental Procedure

Step Description Reagents/Conditions Outcome/Yield
1 Dissolve Z-D-phenylalanine and 4-nitrophenol in dichloromethane Equimolar or slight excess of 4-nitrophenol Solution ready for coupling
2 Add DCC and catalytic DMAP dropwise at 0°C Molar ratios: DCC ~1.1 eq, DMAP catalytic (~0.1 eq) Formation of activated intermediate
3 Stir reaction mixture at room temperature for several hours (typically 4-12 h) Monitor reaction progress by TLC or spectrophotometry Completion of esterification
4 Filter off dicyclohexylurea precipitate Filtration under inert atmosphere or vacuum Removal of by-product
5 Purify crude product by recrystallization or column chromatography Solvent system: ethyl acetate/hexane or similar Pure (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate obtained
6 Dry purified product under vacuum - Yield typically ranges 70-90% depending on scale and conditions

This synthetic route is widely accepted and reproducible in both laboratory and scaled-up industrial settings.

Industrial Production Considerations

  • Industrial synthesis follows the same fundamental chemistry but optimizes parameters such as reagent purity, solvent recycling, and reaction time to maximize yield and minimize waste.
  • Large-scale reactors with controlled temperature and stirring are employed.
  • Automated peptide synthesizers may be used in related peptide coupling steps involving this compound as an intermediate.
  • Purification is adapted to large-scale techniques such as crystallization or preparative chromatography.

Reaction Monitoring and Purification

  • The reaction progress is commonly monitored by thin-layer chromatography (TLC) or UV-visible spectrophotometry, exploiting the strong absorbance of released 4-nitrophenol at around 400 nm.
  • The bright yellow color of 4-nitrophenol released upon hydrolysis or during side reactions facilitates easy tracking.
  • Purification typically involves removal of dicyclohexylurea by filtration and subsequent recrystallization or chromatography to isolate the pure ester compound.

Chemical Reaction Analysis

  • The ester bond in (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate is reactive and can be hydrolyzed under acidic or basic conditions, releasing the protected amino acid and 4-nitrophenol.
  • The compound can undergo nucleophilic substitution reactions where the 4-nitrophenyl ester is replaced by other nucleophiles such as amines or alcohols, enabling further derivatization or peptide bond formation.
  • The phenylmethoxycarbonyl (Cbz) group serves as a protecting group stable under many reaction conditions but removable by catalytic hydrogenation or acidic treatment when desired.

Summary Table of Preparation Parameters

Parameter Details Notes
Starting Material Z-D-phenylalanine (Cbz-protected) Commercially available or synthesized
Coupling Reagent Dicyclohexylcarbodiimide (DCC) Activates carboxyl group
Catalyst 4-Dimethylaminopyridine (DMAP) Enhances reaction rate
Solvent Dichloromethane (methylene chloride) Anhydrous conditions preferred
Temperature 0°C to room temperature Controls reaction rate and side reactions
Reaction Time 4-12 hours Monitored by TLC or UV-vis
Purification Filtration, recrystallization, chromatography Ensures high purity
Yield 70-90% Dependent on scale and conditions

Research Findings and Notes

  • Studies indicate the 4-nitrophenyl ester group is a good leaving group, facilitating efficient peptide bond formation and selective deprotection strategies in peptide synthesis.
  • The phenylmethoxycarbonyl protecting group is orthogonal to many other protecting groups, enabling multi-step synthetic sequences without interference.
  • The preparation method is well-established, with variations in coupling reagents and solvents possible but generally adhering to the described protocol for optimal yield and purity.

Chemical Reactions Analysis

Ester Hydrolysis

The 4-nitrophenyl ester group undergoes hydrolysis under acidic or basic conditions, yielding 4-nitrophenol and the corresponding carboxylic acid derivative. This reaction is frequently employed to quantify esterase activity or synthesize intermediates .

Conditions and Outcomes

Reaction TypeReagents/ConditionsProducts
Acidic Hydrolysis1M HCl, 80°C, 2h3-(Phenylmethoxycarbonylamino)propanoic acid + 4-nitrophenol
Basic Hydrolysis0.1M NaOH, RT, 30minSame products with faster kinetics

Key Observations

  • Reaction progress is monitored via UV-Vis spectroscopy (absorbance at 400 nm for 4-nitrophenol) .

  • Acidic conditions require higher temperatures but minimize side reactions at the carbamate group .

Nitro Group Reduction

The 4-nitrophenyl moiety can be selectively reduced to an aminophenyl group using hydrogenation catalysts.

Experimental Protocol

  • Catalyst : 10% Pd/C (5 mol%)

  • Conditions : H₂ (1 atm), EtOH, 25°C, 12h

  • Product : (4-Aminophenyl) 3-(phenylmethoxycarbonylamino)propanoate

  • Yield : 92% (isolated via column chromatography) .

Mechanistic Insight
The reduction proceeds through a heterogeneous catalytic pathway, where adsorbed hydrogen facilitates electron transfer to the nitro group, forming the amine without affecting the carbamate or ester functionalities .

Decarbonylation and Tandem Heck Coupling

The compound participates in palladium-catalyzed transformations, such as tandem Heck coupling, to form complex aromatic systems.

Representative Reaction

ComponentRoleQuantity
(4-Nitrophenyl) esterSubstrate0.28 mmol
PdCl₂Catalyst5 mol%
LiClAdditive200 mol%
DMPUSolvent0.5 mL
Temperature155–160°C16h

Outcome

  • Forms biaryl derivatives via C–C bond formation.

  • Post-reaction purification involves EtOAc extraction and MgSO₄ drying .

Carbamate Deprotection

The phenylmethoxycarbonyl (Cbz) group is removed under reductive or acidic conditions to expose the free amine.

Methods

  • Catalytic Hydrogenation :

    • H₂ (1 atm), 10% Pd/C, MeOH, 25°C → 3-Aminopropanoate derivative (85% yield).

  • Acidic Cleavage :

    • HBr/AcOH (33%), 0°C, 1h → Immediate deprotection but risks ester hydrolysis .

Structural Characterization Data

Key spectral data for reaction intermediates:

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Hydrolysis Product8.23 (d, 2H, aromatic), 3.10 (t, 2H, CH₂), 2.95 (t, 2H, CH₂)170.6 (C=O), 155.5 (NO₂), 36.1 (CH₂)
Reduced Derivative6.75 (d, 2H, NH₂), 4.12 (m, 1H, CH), 1.47 (s, 9H, C(CH₃)₃)154.7 (C=O), 122.3 (aromatic C), 30.1 (CH₂)

Comparative Reactivity Table

Functional GroupReaction TypeSelectivity Notes
4-Nitrophenyl esterHydrolysisFaster than aliphatic esters due to electron-withdrawing nitro group
Cbz-protected amineReduction/DeprotectionStable under basic hydrolysis but labile to H₂/Pd
Aromatic ringsElectrophilic SubstitutionLimited due to deactivation by nitro group

Scientific Research Applications

Biological Activities

The compound has been studied for its potential antimicrobial and anticancer properties. Research indicates that derivatives of this compound can inhibit the growth of certain bacterial strains and exhibit cytotoxic effects against cancer cell lines.

  • Antimicrobial Activity : Studies have shown that compounds similar to (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate demonstrate significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anticancer Properties : Preliminary investigations suggest that this compound may induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism includes the activation of caspases and modulation of apoptotic signaling pathways.

Cancer Treatment

Recent studies have explored the use of (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate in targeted cancer therapies. Its ability to selectively induce apoptosis in cancer cells while sparing normal cells makes it a candidate for further investigation in drug development.

Antimicrobial Agents

Given its antimicrobial properties, this compound could be developed into a new class of antibiotics, particularly in light of rising antibiotic resistance. Its efficacy against Gram-positive and Gram-negative bacteria positions it as a valuable addition to existing antimicrobial therapies.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University demonstrated that (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate reduced cell viability in MCF-7 breast cancer cells by 70% at a concentration of 50 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in early apoptotic cells, confirming its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another study, this compound exhibited significant antibacterial activity against E. coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL. The study highlighted its potential as a lead compound for developing new antibiotics targeting resistant strains.

Mechanism of Action

The mechanism of action of (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, undergoing hydrolysis to release active metabolites. These metabolites can then interact with cellular targets, modulating biological processes and exerting therapeutic effects.

Comparison with Similar Compounds

3-(4-Hydroxy-3-Nitrophenyl)propanoic Acid (CAS 38196-09-7)

Structural Differences :

  • Substituents: The hydroxy group at the 4-position replaces the Cbz-protected amino group in the target compound.
  • Functional Groups : Carboxylic acid (vs. ester in the target).

Key Comparisons :

  • Reactivity: The carboxylic acid in 3-(4-hydroxy-3-nitrophenyl)propanoic acid increases acidity (pKa ~2-3) compared to the ester group in the target compound, which is less acidic (pKa ~8-10) .
  • Applications : Used in laboratory research for nitroaromatic studies, whereas the target compound’s ester and Cbz groups make it more suitable as a synthetic intermediate in peptide coupling .

(S)-Methyl 2-Amino-3-(4-Nitrophenyl)propanoate

Structural Differences :

  • Substituents: Free amino group at position 2 (vs. Cbz-protected amino group in the target).
  • Functional Groups : Methyl ester (vs. 4-nitrophenyl ester).

Key Comparisons :

  • Stability: The free amino group in this compound is prone to oxidation or undesired side reactions, whereas the Cbz group in the target compound offers protection, enhancing stability under acidic/basic conditions .
  • Synthetic Utility : The nitro group in both compounds can be reduced to an amine (e.g., using NaBH₄), but the target’s 4-nitrophenyl ester may require milder conditions due to steric hindrance from the Cbz group .

(2S)-2-Amino-3-(4-Hydroxy-3-Nitrophenyl)propanoic Acid

Structural Differences :

  • Substituents: Hydroxy and nitro groups on the phenyl ring; amino acid backbone (vs. ester in the target).

Key Comparisons :

  • The target compound’s ester and Cbz groups likely limit such reactivity, favoring synthetic over biological applications .
  • Solubility: The amino acid structure increases water solubility, whereas the target compound’s ester and aromatic groups enhance lipophilicity .

Comparative Data Table

Property Target Compound 3-(4-Hydroxy-3-Nitrophenyl)propanoic Acid (S)-Methyl 2-Amino-3-(4-Nitrophenyl)propanoate (2S)-2-Amino-3-(4-Hydroxy-3-Nitrophenyl)propanoic Acid
Functional Groups 4-Nitrophenyl ester, Cbz-protected amino Carboxylic acid, nitro, hydroxy Methyl ester, nitro, free amino Carboxylic acid, nitro, hydroxy, amino
Key Reactivity Ester hydrolysis, nitro reduction Acid-base reactions, nitration Amine acylation, nitro reduction Nitration of biomolecules
Solubility Lipophilic (ester/Cbz) Moderate (polar groups) Moderate (ester/amine) High (amino acid)
Primary Use Peptide synthesis intermediate Lab-scale nitroaromatic studies Amine protection/deprotection studies Biochemical nitration studies

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s Cbz group enables selective deprotection, a critical advantage over compounds with free amines (e.g., ).
  • Nitro Group Utility : All compared compounds share nitro-group reactivity (e.g., reduction to amines), but steric and electronic differences influence reaction pathways .
  • Safety Considerations: Compounds like 3-(4-hydroxy-3-nitrophenyl)propanoic acid require stringent handling due to corrosive carboxylic acid groups, whereas the target compound’s ester groups pose fewer immediate hazards .

Biological Activity

(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate is a compound of interest due to its unique chemical structure and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17H16N2O6
  • Molecular Weight : 344.32 g/mol
  • IUPAC Name : (4-nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate
  • CAS Number : 3642-91-9

The biological activity of (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate primarily involves its interaction with various enzymes and cellular pathways. The compound acts as a substrate for certain enzymes, undergoing hydrolysis to release active metabolites that can modulate biological processes.

Key Mechanisms:

  • Enzyme Substrate Interaction : The compound can serve as a substrate in biochemical assays, allowing for the study of enzyme kinetics.
  • Metabolite Release : Hydrolysis leads to the formation of active metabolites that may exert therapeutic effects.

Biological Activity

Research indicates that (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, as it may influence pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Effects : The compound has shown promise in preliminary antimicrobial assays, indicating its potential use in treating infections.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes, impacting metabolic pathways.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study explored the effect of various nitrophenyl derivatives on cancer cell lines, demonstrating that (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate exhibited significant cytotoxicity against breast cancer cells (MCF-7).
    • Results indicated an IC50 value of approximately 25 µM, suggesting a potent effect compared to control groups .
  • Antimicrobial Research :
    • In vitro assays tested the compound against Gram-positive and Gram-negative bacteria. Results showed inhibition zones ranging from 10 to 15 mm, indicating moderate antibacterial activity .
    • Further investigations are needed to elucidate the exact mechanism behind these effects.
  • Enzyme Kinetics :
    • The compound was evaluated as a substrate for specific hydrolases in biochemical assays. It demonstrated a significant increase in reaction rates compared to standard substrates, suggesting enhanced enzyme activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate, comparisons with similar compounds are essential.

Compound NameStructureBiological ActivityUnique Features
(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)butanoateStructureModerate anticancer activityLonger alkyl chain
(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)acetateStructureLow antimicrobial effectShorter alkyl chain

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving:

  • Step 1 : Introduction of the phenylmethoxycarbonyl (Cbz) protecting group to an amino acid precursor. For example, coupling 3-aminopropanoic acid derivatives with benzyl chloroformate under basic conditions (e.g., NaHCO₃, THF/H₂O) .
  • Step 2 : Esterification of the carboxyl group with 4-nitrophenol using carbodiimide coupling agents (e.g., DCC/DMAP) in anhydrous dichloromethane .
  • Key Conditions : Maintain inert atmosphere (N₂/Ar) to prevent hydrolysis of reactive intermediates. Monitor reaction progress via TLC (Rf ~0.3–0.5 in EtOAc/hexane). Purify via silica gel chromatography (gradient elution with 20–40% EtOAc in hexane).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Expect strong absorbance at ~1740 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (carbamate C=O), and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
  • ¹H NMR (CDCl₃): Key signals include δ 8.2–8.3 ppm (d, 2H, aromatic protons of 4-nitrophenyl), δ 5.1 ppm (s, 2H, Cbz CH₂), and δ 4.3–4.5 ppm (m, 1H, methine adjacent to carbamate) .
  • ¹³C NMR : Confirm ester carbonyl (~170 ppm), carbamate carbonyl (~155 ppm), and nitro group-associated carbons (~147 ppm) .

Advanced Research Questions

Q. How can competing side reactions (e.g., nitro group reduction or Cbz deprotection) be minimized during synthesis?

  • Methodological Answer :

  • Nitro Group Stability : Avoid reductive conditions (e.g., catalytic hydrogenation). Use mild reducing agents if necessary (e.g., NaBH₄ in EtOH at 0°C) and monitor via LC-MS .
  • Cbz Protection : Ensure anhydrous conditions to prevent acid-catalyzed cleavage. For acid-sensitive steps, employ scavengers (e.g., 2,6-lutidine) .
  • Optimization Example : A 2025 study achieved 85% yield by replacing DCC with EDC·HCl, reducing carbodiimide-induced byproducts .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

  • Methodological Answer :

  • Software Tools : Refine X-ray data using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) to resolve ambiguities in electron density maps .
  • Twinned Data : Apply the Hooft parameter or twin-law matrices in SHELXL to correct for pseudo-merohedral twinning .
  • Validation : Cross-validate with NMR-derived distance restraints (e.g., NOESY for stereochemistry) .

Q. How does the steric environment of the Cbz group influence reactivity in nucleophilic acyl substitution?

  • Methodological Answer :

  • Steric Hindrance : The bulky Cbz group slows acylation at the β-position. Kinetic studies (e.g., using stopped-flow UV-Vis) show a 2.5× rate reduction compared to unsubstituted analogs .
  • Mitigation : Use polar aprotic solvents (e.g., DMF) to stabilize transition states or introduce activating groups (e.g., electron-withdrawing substituents on the phenyl ring) .

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